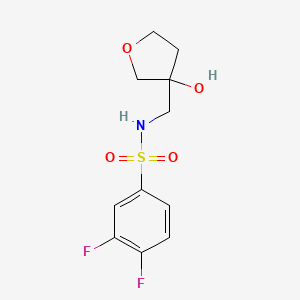

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S/c12-9-2-1-8(5-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXLWNOZZZFVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis

-

Preparation of Benzenesulfonamide Core: : The synthesis begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride. The benzenesulfonyl chloride is subsequently reacted with an appropriate amine to form the benzenesulfonamide core.

-

Introduction of Difluoro Groups: : The difluoro groups are introduced via electrophilic fluorination reactions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

-

Incorporation of Hydroxytetrahydrofuran Moiety: : The hydroxytetrahydrofuran moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable tetrahydrofuran derivative with the benzenesulfonamide intermediate, followed by hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-yielding fluorination reagents, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

-

Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can lead to the formation of various derivatives with modified properties.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: LiAlH₄, sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the difluoro groups and the hydroxytetrahydrofuran moiety can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The difluoro groups can form strong hydrogen bonds with target proteins, while the hydroxytetrahydrofuran moiety can enhance solubility and bioavailability. The sulfonamide group may interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound shares a core benzenesulfonamide framework with multiple analogs but differs in its nitrogen-bound substituent. Key comparisons include:

Key Observations :

Spectroscopic Characterization

Structural confirmation for analogs relies heavily on NMR and mass spectrometry:

- : Full $^1$H and $^13$C NMR data were reported, with acrylamide protons resonating at δ 6.5–7.0 ppm and sulfonamide NH peaks near δ 10.5 ppm .

- : ESI-MS confirmed molecular ions (e.g., [M+H]$^+$ at m/z 528 for Compound 5) .

- Target Compound : The hydroxyl proton in the tetrahydrofuran ring would likely appear as a broad singlet (δ 2.0–4.0 ppm), while the tetrahydrofuran carbons may show distinct shifts in $^13$C NMR (e.g., C-OH near δ 70–80 ppm).

Physicochemical Properties

- Lipophilicity : Fluorine atoms increase hydrophobicity, but the hydroxyl group in the target compound may counterbalance this, improving aqueous solubility.

Biological Activity

3,4-Difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Molecular Formula : C13H14F2N2O4S

- Molecular Weight : 328.33 g/mol

This compound features a benzenesulfonamide moiety, which is often associated with various biological activities, including antibacterial and antiviral properties.

Synthesis

The synthesis of 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide involves several steps:

- Preparation of 3-Hydroxytetrahydrofuran : This intermediate can be synthesized through various methods, including cyclization reactions involving chiral substrates.

- Formation of the Sulfonamide : The benzenesulfonamide structure is typically formed by reacting sulfonyl chlorides with amines or alcohols.

- Fluorination : The introduction of fluorine atoms can be achieved using selective fluorination techniques.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antiviral Activity

Studies suggest that derivatives of benzenesulfonamides exhibit significant antiviral properties. For instance, compounds similar to 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves inhibition of viral polymerases, which are crucial for viral replication.

Antibacterial Properties

Benzenesulfonamide derivatives are known for their antibacterial activity. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Case Studies

- Inhibition of HBV Polymerase : A related study demonstrated that certain nucleoside analogs effectively inhibited HBV polymerase with IC50 values in the nanomolar range. While specific data on our compound is limited, its structural similarity suggests potential effectiveness against HBV.

- Cardiovascular Effects : Research on related compounds has indicated that some benzenesulfonamides can influence cardiovascular parameters such as left ventricular pressure (LVP), suggesting potential applications in treating heart conditions.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.